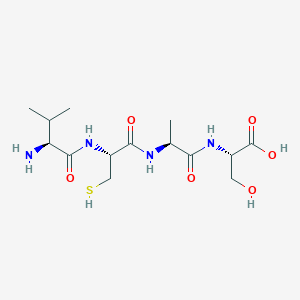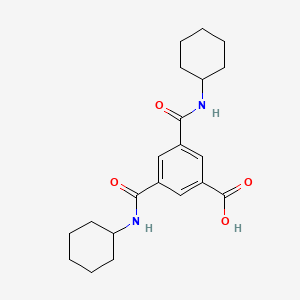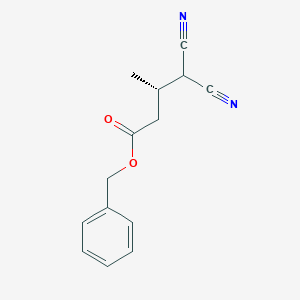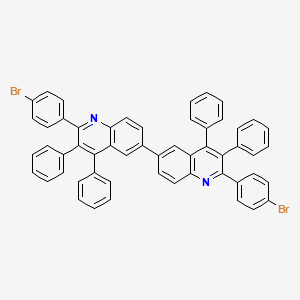![molecular formula C13H21O4PS B14218169 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene CAS No. 827304-08-5](/img/structure/B14218169.png)
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that includes a diethoxyphosphoryl group, a sulfinyl group, and a methylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyphosphoryl group: This can be achieved by reacting a suitable alcohol with phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the sulfinyl group: This step involves the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Attachment to the methylbenzene moiety: The final step involves coupling the diethoxyphosphorylethylsulfinyl intermediate with a methylbenzene derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted phosphonate derivatives.
Applications De Recherche Scientifique
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes by transferring the phosphoryl group. This modification can alter the activity, stability, and interactions of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(S)-1-diethoxyphosphorylethylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylthio]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is unique due to the presence of both diethoxyphosphoryl and sulfinyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
827304-08-5 |
|---|---|
Formule moléculaire |
C13H21O4PS |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C13H21O4PS/c1-5-16-18(14,17-6-2)12(4)19(15)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3/t12?,19-/m1/s1 |
Clé InChI |
UGUSJHBLUZYFKW-FKWGRNQDSA-N |
SMILES isomérique |
CCOP(=O)(C(C)[S@@](=O)C1=CC=C(C=C1)C)OCC |
SMILES canonique |
CCOP(=O)(C(C)S(=O)C1=CC=C(C=C1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)


![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
